molecular formula C5H8N6O3 B12588566 Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-

Cat. No.: B12588566
M. Wt: 200.16 g/mol
InChI Key: WUOBTSLVJYFPPB-UHFFFAOYSA-N
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Description

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is a structurally complex compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 3, linked via an iminomethylaminooxy group to the α-carbon of an acetamide backbone. The oxadiazole moiety is known for its electron-deficient aromatic system, which enhances reactivity in medicinal and materials chemistry contexts .

Key structural features include:

  • 1,2,5-Oxadiazole ring: Imparts rigidity and hydrogen-bonding capacity via the amino group.
  • Iminomethylaminooxy linker: Introduces conformational flexibility and hydrogen-bond donor/acceptor sites.
  • Acetamide backbone: Provides solubility and metabolic stability.

Properties

Molecular Formula

C5H8N6O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethylamino]oxyacetamide

InChI

InChI=1S/C5H8N6O3/c6-3(12)1-13-9-2-8-5-4(7)10-14-11-5/h2H,1H2,(H2,6,12)(H2,7,10)(H,8,9,11)

InChI Key

WUOBTSLVJYFPPB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)ONC=NC1=NON=C1N

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are central to the synthesis of Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-.

  • Example Reaction :

    $$
    \text{Acylhydrazide} + \text{Isocyanate} \xrightarrow{\text{T3P}} \text{Oxadiazole Derivative}
    $$

This reaction typically requires careful control of temperature and reaction time to optimize yield and purity.

Electro-Oxidative Methods

Recent advancements have introduced electrochemical methods for synthesizing oxadiazoles. These methods utilize electrical currents to drive reactions at room temperature, offering a greener alternative to traditional thermal methods.

  • Electrochemical Setup : The reaction setup includes a platinum electrode and specific electrolytes like lithium perchlorate in acetonitrile.

Yield and Purity Analysis

The effectiveness of these preparation methods can be assessed through yield percentages and purity analysis:

Method Yield (%) Purity (%)
Cyclization with T3P Up to 95% >98%
Iodine-mediated oxidation Up to 97% >95%
Electrochemical synthesis Up to 90% >96%

These results indicate that modern synthetic approaches can achieve high yields and purity levels, making them suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of an acetamide group and a 4-amino-1,2,5-oxadiazol ring. Its molecular formula is C17H13ClN6O2C_{17}H_{13}ClN_{6}O_{2}, with a molecular weight of approximately 368.8 g/mol . The structural complexity allows for various interactions that are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetamide derivatives. For instance, compounds derived from acetamide have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis. In vitro tests have demonstrated that some derivatives exhibit activity comparable to standard antibiotics like chloramphenicol .

Anticancer Potential

Research indicates that acetamide derivatives can act as anticancer agents. Specific compounds have been synthesized and tested for their cytotoxic effects against human cancer cell lines. The presence of the oxadiazol ring enhances the interaction with biological targets involved in cancer progression. For example, derivatives have been shown to induce apoptosis in cancer cells through various pathways .

Herbicidal Properties

Acetamide derivatives are being explored as potential herbicides due to their ability to inhibit specific enzymes involved in plant growth. The incorporation of the oxadiazol moiety has been linked to enhanced herbicidal activity against several weed species. Field trials are ongoing to evaluate their effectiveness and safety in agricultural settings .

Synthesis of Energetic Materials

The synthesis of energetic materials involving acetamide derivatives has been investigated due to their unique thermal properties and stability. Compounds based on 4-amino-1,2,5-oxadiazole have been used to develop new formulations for explosives and propellants. Their thermal stability is critical for safe handling and application in military and aerospace industries .

Case Studies and Research Findings

StudyFocusFindings
El-Saghier et al., 2023Antibacterial ActivityNovel acetamido derivatives showed significant inhibition zones against E. coli, with some compounds exhibiting up to 80% efficacy compared to standard antibiotics .
RSC Advances, 2017Energetic MaterialsSynthesized compounds demonstrated moderate thermal stabilities suitable for military applications .
MDPI Journal, 2024Anticancer ActivityAcetamide derivatives were effective in inducing apoptosis in various cancer cell lines with minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, ionic bonds, and π-π stacking interactions, which contribute to its stability and reactivity . These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional analogues are identified through shared pharmacophores, such as the oxadiazole ring or acetamide linkage. Below is a comparative analysis of its structural and physicochemical properties against related molecules.

Table 1: Comparative Analysis of Acetamide Derivatives with Oxadiazole Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) logP/logD H-Bond Donors H-Bond Acceptors Key Differences Reference
Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- (Target) C₆H₈N₆O₃ (estimated) 236.18 (estimated) ~1.0 (est.) 4 9 Lacks aromatic substituents on acetamide
2-{[(Z)-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}-N-(4-nitrophenyl)acetamide C₁₁H₁₁N₇O₅ 321.25 1.019 5 11 4-nitrophenyl group enhances π-stacking
N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide C₁₈H₁₆N₃O₃ 325.34 3.2 1 5 1,2,4-oxadiazole isomer; bulky aryl group
GSK690693 (Kinase inhibitor) C₂₃H₂₉N₇O₃ 475.53 1.5 4 9 Piperidinyl and imidazopyridine substituents

Key Findings

GSK690693 () shares the 4-amino-1,2,5-oxadiazol-3-yl group but incorporates a piperidinylmethyloxy-imidazopyridine system, enhancing kinase inhibition .

Physicochemical Properties: logP/logD: The target compound’s estimated logP (~1.0) is lower than analogues with aryl groups (e.g., 3.2 for the 4-phenoxyphenyl derivative), suggesting reduced membrane permeability but improved aqueous solubility . Hydrogen-Bonding: The target’s 4 H-bond donors and 9 acceptors exceed those of simpler acetamide derivatives, indicating strong polar interactions in biological systems.

Synthetic Routes :

  • The target compound may be synthesized via methods similar to , where ZnCl₂-catalyzed cyclization of hydrazides with mercaptoacetic acid yields oxadiazole-containing acetamides.

Research Implications and Limitations

  • Biological Relevance: Oxadiazoles are prevalent in kinase inhibitors (e.g., GSK690693) and antimicrobial agents due to their ability to mimic peptide bonds . The target compound’s aminooxy linker may confer unique binding modes.
  • Data Discrepancies: The molecular formula in (C8H6F3NO2S) conflicts with the compound’s IUPAC name, necessitating verification via high-resolution mass spectrometry.

Biological Activity

Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is a compound of significant interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and enzyme inhibition effects. This article provides a detailed overview of the biological activity associated with this compound, including relevant case studies and research findings.

The molecular formula for Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is C19H18N6O2C_{19}H_{18}N_{6}O_{2}, with a molecular weight of 362.39 g/mol. Its structure includes an acetamide group linked to a 4-amino-1,2,5-oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of acetamides often stem from their ability to interact with various biological targets. The following sections summarize key findings related to the compound's activity.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition properties of acetamide derivatives:

  • Urease Inhibition : A study reported that certain acetamide derivatives exhibited significant urease inhibition with IC50 values ranging from 9.95 µM to 22.61 µM. This suggests potential applications in treating conditions like urease-related infections or disorders .
CompoundIC50 (µM)Activity
Compound A9.95 ± 0.14Strong Inhibitor
Compound B22.61Moderate Inhibitor

2. Anti-Cancer Activity

Acetamides have been explored for their anti-cancer properties:

  • Heme Oxygenase-1 (HO-1) Inhibition : Compounds derived from acetamides were tested against HO-1, which is often overexpressed in tumors. One compound demonstrated an IC50 value of 0.27 µM against HO-1, indicating strong potential as an anti-cancer agent .
CompoundIC50 (µM)Target
Compound X0.27HO-1
Compound Y28.8HO-2

3. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of acetamides:

  • Phenyl and Alkyl Substituents : Variations in substituents on the acetamide backbone significantly influenced urease inhibition and anti-cancer activity. For instance, compounds with phenyl-alkyl groups showed better activity compared to fluoro-substituted biphenyls .

Case Studies

Several studies have focused on the synthesis and evaluation of acetamide derivatives:

  • Discovery of Dual Modulators : A study designed acetamides that act as dual modulators of acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in managing metabolic disorders such as obesity and type 2 diabetes .
  • Novel COX-II Inhibitors : Research on new acetamide derivatives indicated their potential as selective COX-II inhibitors, with some compounds demonstrating IC50 values significantly lower than existing therapies like Celecoxib .

Q & A

Q. What are the optimal synthetic pathways for preparing Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of structurally analogous compounds (e.g., thiazole derivatives) involves refluxing precursors (e.g., aminothiazolones) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . For this compound, optimize reaction time, stoichiometry of intermediates (e.g., oxadiazole-containing precursors), and solvent polarity to enhance crystallinity and purity. Monitor intermediates via TLC and characterize final products using NMR and HRMS.

Q. How can spectroscopic techniques (e.g., NMR, IR) and computational tools (e.g., InChI key, SMILES) resolve ambiguities in structural characterization?

  • Methodological Answer : Combine experimental data (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR for functional groups, IR for amide/oxadiazole vibrations) with computational validation. Use InChI and SMILES descriptors (as in ) to cross-verify tautomeric forms and hydrogen bonding patterns. For example, the oxadiazole ring’s electronic environment can be analyzed via DFT calculations to predict 15N^{15}\text{N} NMR shifts .

Q. What theoretical frameworks guide the study of this compound’s reactivity or biological interactions?

  • Methodological Answer : Link the research to conceptual frameworks such as frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites or molecular docking studies to explore protein-ligand interactions. For example, emphasizes aligning experimental design with theoretical models to explain mechanisms (e.g., oxadiazole’s role as a bioisostere) .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data (e.g., unexpected byproducts, inconsistent bioactivity)?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, catalysts) to isolate variables contributing to byproducts. Use HPLC-MS to trace impurities. For bioactivity discrepancies, employ dose-response assays and statistical tools (e.g., ANOVA) to distinguish noise from true effects, as outlined in ’s experimental design principles .

Q. What advanced techniques validate the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the oxadiazole or acetamide moieties. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular dynamics simulations to correlate structural features with activity. Reference ’s approach to analyzing thiazole-acetamide derivatives .

Q. How can computational methods (e.g., MD simulations, QSAR) complement experimental studies?

  • Methodological Answer : Integrate molecular dynamics (MD) to simulate ligand-receptor binding kinetics or quantitative structure-activity relationship (QSAR) models to predict bioactivity. Validate predictions with in vitro data, ensuring alignment with theoretical frameworks as per .

Experimental Design & Methodological Challenges

Q. What research designs are suitable for studying the compound’s stability under varying conditions (e.g., pH, temperature)?

  • Methodological Answer : Use a factorial design to test stability across pH (1–14) and temperature (25–100°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. For complex interactions, apply Plackett-Burman or Box-Behnken designs to minimize experimental runs .

Q. How can researchers design replication studies to confirm reported synthetic or biological data?

  • Methodological Answer : Replicate protocols with independent batches of precursors and solvents. Use blinded analysis (e.g., third-party NMR interpretation) to reduce bias. highlights leveraging prior methodologies while introducing new controls (e.g., inert atmosphere for oxidation-prone intermediates) .

Interdisciplinary & Theoretical Integration

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand applications of this compound?

  • Methodological Answer : Explore its use as a ligand in coordination chemistry (e.g., metal-organic frameworks) or as a monomer in polymer synthesis. Collaborate with material scientists to characterize thermal stability (TGA) and mechanical properties .

Q. What strategies align the compound’s study with emerging trends in green chemistry?

  • Methodological Answer :
    Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Apply life-cycle assessment (LCA) tools to evaluate environmental impact, referencing ’s emphasis on adaptive research designs .

Data Analysis & Interpretation

Q. How should researchers handle multivariate data (e.g., spectral, bioassay) to avoid overinterpretation?

  • Methodological Answer :
    Use principal component analysis (PCA) to reduce dimensionality in spectral datasets. For bioassay data, apply false discovery rate (FDR) corrections. ’s AI-powered tools (e.g., Science Navigator) can suggest robust statistical workflows .

Q. What methodologies resolve discrepancies between computational predictions and experimental results?

  • Methodological Answer :
    Re-optimize computational parameters (e.g., solvent models in DFT) to better mimic experimental conditions. Validate with advanced techniques like X-ray crystallography or cryo-EM for structural clarity .

Tables for Key Data

Property Technique Reference
Synthetic Yield OptimizationReflux in acetic acid, recrystallization
Structural ValidationNMR, HRMS, InChI/SMILES cross-check
Stability StudiesFactorial design, LC-MS monitoring
Bioactivity CorrelationSAR, molecular docking

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